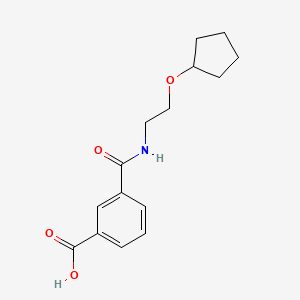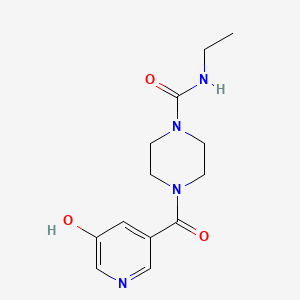
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of scientific research. PCCA is a cyclic amino acid derivative that has been used in various studies due to its unique properties and potential for various applications.
作用机制
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress and damage. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential neuroprotective effects, which may help to prevent or treat neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential therapeutic effects, which may make it a useful tool for the development of new drugs and therapies. However, there are also limitations to using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
未来方向
There are several potential future directions for research on 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. One area of interest is the development of new drugs and therapies based on the properties of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. Additionally, further research is needed to better understand the mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid and its potential physiological effects. Finally, there is potential for the use of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion
In conclusion, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a unique and versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the fields of medicine, chemistry, and biology make it a valuable tool for researchers. However, further research is needed to fully understand the properties and potential of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid.
合成方法
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid involves several steps, including the reaction of pyrimidine-2-carboxylic acid with cyclohexanone, followed by a reaction with hydroxylamine to produce the intermediate compound. The intermediate compound is then treated with isobutyl chloroformate to produce the final product, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a complex process that requires careful attention to detail and specialized equipment.
科学研究应用
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been used in various scientific studies due to its potential applications in the fields of medicine, chemistry, and biology. One of the primary applications of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is its use as a building block for the synthesis of various compounds. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
3-(pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10(15-12-13-5-2-6-14-12)8-3-1-4-9(7-8)11(17)18/h2,5-6,8-9H,1,3-4,7H2,(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYLMGQLSFZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

